molecular formula C20H19N5O B6455219 2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549003-12-3

2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455219
CAS No.: 2549003-12-3
M. Wt: 345.4 g/mol
InChI Key: KJFBCAFXFDIRIP-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine is a class of compounds that contain a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, fused to an imidazole ring, a five-membered ring with two non-adjacent nitrogen atoms . The specific compound you mentioned, “2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide”, appears to have additional functional groups attached to this core structure, including a tert-butyl group, a quinolin-5-yl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of “this compound” would be based on the fused imidazo[1,2-b]pyridazine ring system, with the additional functional groups attached at the specified positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Mechanism of Action

Target of Action

The primary target of “2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target, the CYP51 protein, through a process known as molecular docking . This interaction leads to changes in the protein’s function, which can affect the biosynthesis of sterols.

Biochemical Pathways

The compound’s interaction with the CYP51 protein affects the sterol biosynthesis pathway . This pathway is responsible for the production of sterols, which are essential for maintaining the integrity and fluidity of cell membranes. Disruption of this pathway can lead to alterations in cell membrane structure and function.

Pharmacokinetics

It is known that imidazole derivatives, which this compound is a part of, are generally highly soluble in water and other polar solvents . This solubility can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its disruption of the sterol biosynthesis pathway. By inhibiting the function of the CYP51 protein, the compound can alter the production of sterols, leading to changes in cell membrane structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound’s solubility can be affected by the pH and temperature of its environment, which can in turn influence its bioavailability and efficacy

Safety and Hazards

The safety and hazards associated with “2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” would depend on its specific physical and chemical properties, as well as how it is used or handled. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for research on “2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

Properties

IUPAC Name

2-tert-butyl-N-quinolin-5-ylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-20(2,3)17-12-25-18(23-17)10-9-16(24-25)19(26)22-15-8-4-7-14-13(15)6-5-11-21-14/h4-12H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFBCAFXFDIRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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